molecular formula C14H20N2O4S B2456593 N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034272-71-2

N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2456593
CAS RN: 2034272-71-2
M. Wt: 312.38
InChI Key: YPQNMTSNMDLKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (DTTN) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTTN is a nicotinamide derivative that has been synthesized using a unique method which involves the reaction of 6-bromo-nicotinamide with tetrahydrothiophene-3-ol.

Mechanism Of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not fully understood. However, it has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of many diseases.
Biochemical and Physiological Effects
N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of various diseases. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide also has low toxicity, making it suitable for use in in vitro and in vivo experiments. However, the limitations of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide include its limited solubility in water and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One area of interest is the potential use of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in the treatment of cancer. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to investigate its potential as a cancer therapy. Another area of interest is the potential use of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in the treatment of neurodegenerative diseases. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to investigate its potential as a therapy for other neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves a multi-step process. The first step involves the conversion of 6-bromo-nicotinamide to 6-nicotinamido-3-bromopyridine. This intermediate compound is then reacted with tetrahydrothiophene-3-ol to yield N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-18-13(19-2)8-16-14(17)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQNMTSNMDLKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)OC2CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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